N,N-Didesmethyl Trimebutine Hydrochloride

描述

N,N-Didesmethyl Trimebutine Hydrochloride is a derivative of Trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal motility and alleviate abdominal pain through its antimuscarinic and weak mu-opioid agonist effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride typically involves the demethylation of Trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions: N,N-Didesmethyl Trimebutine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Common Reactions

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides with sodium hydroxide | Substituted derivatives |

Analytical Chemistry

N,N-Didesmethyl Trimebutine Hydrochloride serves as a reference standard in analytical chemistry for the quantification and identification of related compounds. It is utilized in high-performance liquid chromatography (HPLC) methods to ensure accurate measurement of Trimebutine levels in pharmaceutical formulations.

Pharmacological Studies

The compound is studied for its pharmacokinetic properties and therapeutic potential in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Clinical studies have demonstrated its efficacy in alleviating abdominal pain associated with these conditions .

Case Study: Efficacy in IBS

In a clinical trial involving patients with IBS, this compound was administered at doses ranging from 300 to 600 mg/day. Results indicated significant improvement in abdominal pain and overall gastrointestinal function compared to placebo groups .

Biological Assays

Researchers investigate the effects of this compound on cellular processes. It has shown potential as a pharmacological tool in various biological assays, contributing to the understanding of drug interactions and metabolic pathways .

Industrial Applications

The compound is utilized in the pharmaceutical industry for developing new drugs and as a precursor in synthesizing other bioactive compounds. Its unique properties make it suitable for creating formulations aimed at treating gastrointestinal disorders.

Comparison with Related Compounds

To understand its unique properties, comparisons are often made with similar compounds:

| Compound | Key Characteristics |

|---|---|

| Trimebutine | Parent compound known for spasmolytic properties |

| N,N-Didesmethyl Trimebutine-d5 Hydrochloride | Deuterium-labeled derivative used in pharmacokinetics studies |

作用机制

The mechanism of action of N,N-Didesmethyl Trimebutine Hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Trimebutine: The parent compound, known for its spasmolytic properties and use in treating IBS.

N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled derivative used in pharmacokinetic studies.

Uniqueness: N,N-Didesmethyl Trimebutine Hydrochloride is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Trimebutine .

生物活性

N,N-Didesmethyl Trimebutine Hydrochloride is a significant metabolite of Trimebutine, a drug widely used for its analgesic properties in treating gastrointestinal disorders. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

- Molecular Formula : CHNO

- Molecular Weight : 359.42 g/mol

- CAS Number : 84333-60-8

Pharmacological Profile

This compound exhibits several pharmacological activities, primarily related to its action on the gastrointestinal system. The compound has shown potential in modulating visceral pain and improving conditions associated with gastrointestinal motility disorders.

- Opioid Receptor Interaction : this compound acts as a weak mu-opioid receptor agonist, which contributes to its analgesic effects. This mechanism is crucial for alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .

- Antimuscarinic Effects : The compound possesses antimuscarinic properties, which help in reducing gut motility and spasm, thereby providing symptomatic relief in various gastrointestinal disorders .

- Sodium Channel Blockade : Research indicates that this compound can inhibit sodium currents in sensory neurons, similar to local anesthetics like bupivacaine. This blockade may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Visceral Pain Reduction : In animal models, N,N-Didesmethyl Trimebutine was shown to significantly reduce visceral pain perception, as measured by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .

- Analgesic Efficacy : Clinical trials have demonstrated that patients treated with formulations containing N,N-Didesmethyl Trimebutine experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Condition Treated | Outcome Measure | Result |

|---|---|---|---|

| Ghidini et al. (1986) | Abdominal Pain | Pain Relief Score | Significant improvement compared to placebo |

| Miura et al. (1989) | IBS | AWR Score | Reduced visceral pain perception |

| Roman et al. (1999) | IBD | Quality of Life Index | Enhanced quality of life reported |

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

属性

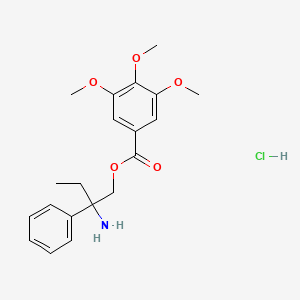

IUPAC Name |

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKRVDGVOIZAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724577 | |

| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84333-60-8 | |

| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。